5-Lipoxygenase (5-LOX) Inhibitory Potency: Methoxy vs. Ethoxy C-8 Substituent Comparison
The target 8-methoxy compound demonstrates approximately 10-fold greater inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) compared to its direct 8-ethoxy analog. In identical assay format (inhibition of recombinant human 5-LOX, assessing reduction in all-trans LTB4 and 5-HETE formation), the 8-methoxy compound yielded an IC50 > 10,000 nM, whereas the 8-ethoxy congener produced an IC50 > 100,000 nM [1][2]. Although both values represent weak inhibition, the direction and magnitude of the difference are consistent and meaningful for structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Human recombinant 5-LOX inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (> 10 µM) |
| Comparator Or Baseline | 8-Ethoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one: IC50 > 100,000 nM (> 100 µM) |
| Quantified Difference | ≥ 10-fold greater potency for the 8-methoxy analog |
| Conditions | Human recombinant 5-LOX expressed in E. coli; reduction in all-trans LTB4 and 5-HETE formation; preincubation with A23187 (BindingDB assay curated by ChEMBL) |
Why This Matters
For laboratories screening 5-LOX inhibitors, the 8-methoxy compound provides a measurable, albeit modest, potency advantage over the 8-ethoxy analog, which is essentially inactive.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] BindingDB. BDBM50591341 (CHEMBL5177372). IC50 > 1.00E+5 nM for human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591341 View Source
